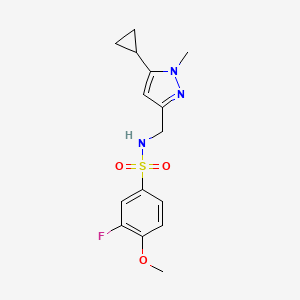

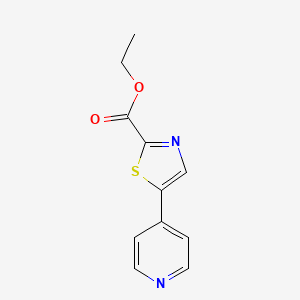

2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups, including a pyrrolidine ring, a phenyl ring, a sulfonyl group, and a 1,2,3-triazole ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The phenyl ring is a common aromatic ring in organic chemistry. The sulfonyl group is a functional group that is often involved in various chemical reactions. The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms.

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of its atoms. The pyrrolidine ring, for example, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists. Here’s why it’s significant:

- Stereoisomers : Different stereoisomers and spatial orientations of substituents impact the binding mode to enantioselective proteins, leading to varying biological profiles of drug candidates .

Emerging Designer Drugs

- MFPHP (4F-3-methyl-α-PHP) : A higher homolog of MFPVP, detected in Sweden, shares structural similarities with our compound. However, limited data is available on MFPHP .

Synthetic Methodology

- Trifluoroethoxylated Dihydropyrrolidones : Rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones allow the synthesis of trifluoroethoxylated dihydropyrrolidones. This process achieves trifluoroethoxylation of non-activated sp³ C–H bonds without prior preparation .

Mechanism of Action

properties

IUPAC Name |

2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-3-5-13(6-4-12)25(22,23)20-9-1-2-11(20)10-21-18-7-8-19-21/h3-8,11H,1-2,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBYRSBVVDFKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CN3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2398363.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)